5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine: is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from Pyrrole Derivatives: One common method involves the reaction of pyrrole derivatives with bromine and methylating agents under controlled conditions.
Bromohydrazone Formation: Another approach includes the formation of bromohydrazone intermediates, which are then cyclized to form the desired triazine structure.
Triazinium Dicyanomethylide Formation: This method involves the formation of triazinium dicyanomethylide intermediates, followed by cyclization.
Multistep Synthesis: A more complex route involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Transition Metal Mediated Synthesis: This method uses transition metals as catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazines to form the desired triazine structure.
Industrial Production Methods: Industrial production methods for 5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine typically involve scaling up the aforementioned synthetic routes under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine undergoes substitution reactions, particularly nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminated pyrrolo[2,1-f][1,2,4]triazine derivative .
Scientific Research Applications
Chemistry: 5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine is used as a building block in the synthesis of various complex organic molecules, including kinase inhibitors and antiviral agents .
Biology: In biological research, this compound is used to study the inhibition of specific enzymes and proteins, particularly those involved in cancer and viral replication .
Medicine: The compound is a key component in the development of drugs targeting cancer and viral infections. Notable examples include its use in the synthesis of kinase inhibitors and nucleoside analogs .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine involves the inhibition of specific enzymes and proteins. For instance, in cancer therapy, it targets protein kinases that are dysregulated in cancer cells, thereby inhibiting cell proliferation and inducing apoptosis . In antiviral applications, it inhibits viral RNA-dependent RNA polymerase, preventing viral replication .
Comparison with Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which shares a similar structure but lacks the bromine and methyl groups.
5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine: A derivative with a methylsulfanyl group instead of a methyl group.
Methyl 4-amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylate: A carboxylated derivative with an amino group.
Uniqueness: 5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the methyl group influences its pharmacokinetic properties .
Properties
Molecular Formula |
C7H6BrN3 |
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Molecular Weight |
212.05 g/mol |
IUPAC Name |
5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H6BrN3/c1-5-9-4-7-6(8)2-3-11(7)10-5/h2-4H,1H3 |
InChI Key |
LUWKVCIZAYACOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CC(=C2C=N1)Br |
Origin of Product |
United States |
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